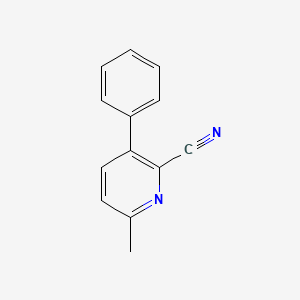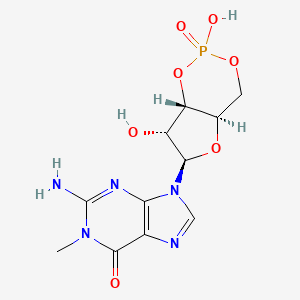
N(1)-methyl-cGMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-methyl-cGMP, also known as N(1)-methyl-guanosine 3’,5’-cyclic monophosphate, is a cyclic nucleotide derivative of guanosine monophosphate. This compound is structurally similar to cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in various biological processes. This compound has garnered interest due to its potential roles in cellular signaling and its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-methyl-cGMP typically involves the methylation of cGMP. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the N(1) position of the guanine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N(1)-methyl-cGMP can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N(1)-methyl-guanine derivatives, while reduction may produce partially reduced forms of the compound.
Applications De Recherche Scientifique
N(1)-methyl-cGMP has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its potential effects on gene expression.
Medicine: Explored for its therapeutic potential in modulating cyclic nucleotide signaling in various diseases.
Industry: Utilized in the development of biosensors and diagnostic tools due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N(1)-methyl-cGMP involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases and phosphodiesterases. By binding to these targets, this compound can modulate their activity, influencing various cellular processes. The pathways involved include the regulation of ion channels, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclic guanosine monophosphate (cGMP)
- N(2)-methyl-cGMP
- 8-bromo-cGMP
Uniqueness
N(1)-methyl-cGMP is unique due to its specific methylation at the N(1) position, which can alter its binding affinity and specificity for certain molecular targets compared to other cyclic nucleotides. This unique modification can lead to distinct biological effects and potential therapeutic applications.
Propriétés
Numéro CAS |
78033-41-7 |
|---|---|
Formule moléculaire |
C11H14N5O7P |
Poids moléculaire |
359.23 g/mol |
Nom IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N5O7P/c1-15-9(18)5-8(14-11(15)12)16(3-13-5)10-6(17)7-4(22-10)2-21-24(19,20)23-7/h3-4,6-7,10,17H,2H2,1H3,(H2,12,14)(H,19,20)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
FBEZEINIPFPIME-KQYNXXCUSA-N |
SMILES isomérique |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O |
SMILES canonique |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


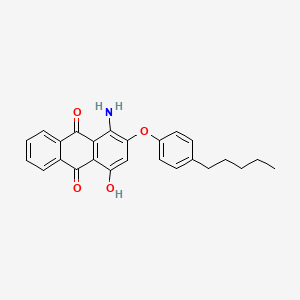
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
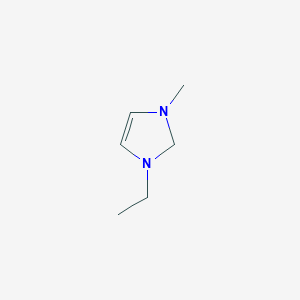

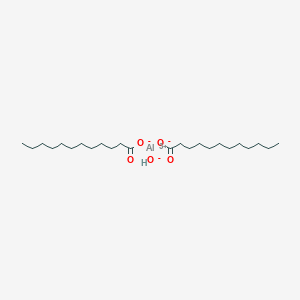

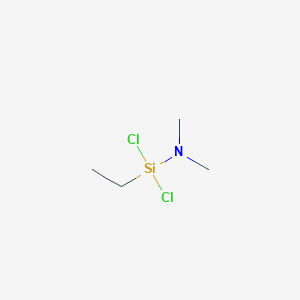

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
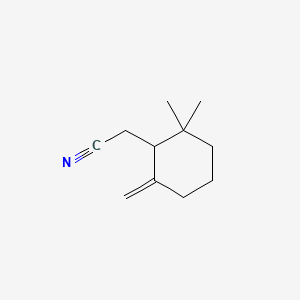

![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)
